molecular formula C6H12FN B13342989 ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine

Katalognummer: B13342989
Molekulargewicht: 117.16 g/mol
InChI-Schlüssel: XSNOQHJFYRWETK-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is a cyclobutane derivative with a fluoromethyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including photochemical [2+2] cycloaddition reactions.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using fluoromethylating agents such as fluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylamine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.

    Fluoromethylcyclobutane: Does not contain the amine group, limiting its applications in certain fields.

Uniqueness

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the fluoromethyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H12FN

Molekulargewicht

117.16 g/mol

IUPAC-Name

[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1

InChI-Schlüssel

XSNOQHJFYRWETK-WDSKDSINSA-N

Isomerische SMILES

C1C[C@H]([C@@H]1CN)CF

Kanonische SMILES

C1CC(C1CN)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.